molecular formula C16H24N2O B248149 3-(4-Methyl-piperidin-1-yl)-N-m-tolyl-propionamide

3-(4-Methyl-piperidin-1-yl)-N-m-tolyl-propionamide

Cat. No. B248149
M. Wt: 260.37 g/mol
InChI Key: UWGZVSOWUNRBSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-Methyl-piperidin-1-yl)-N-m-tolyl-propionamide, also known as MPTP, is a synthetic compound that has been extensively studied for its potential therapeutic applications in various fields of scientific research. This compound is a derivative of piperidine and has a unique chemical structure that makes it a valuable tool for studying the mechanisms of action of various biological processes.

Mechanism of Action

3-(4-Methyl-piperidin-1-yl)-N-m-tolyl-propionamide acts as a potent inhibitor of mitochondrial complex I, which is a key enzyme in the electron transport chain. This inhibition leads to the accumulation of reactive oxygen species and oxidative stress, which can cause damage to various cellular components. This mechanism of action has been extensively studied in the context of Parkinson's disease, as 3-(4-Methyl-piperidin-1-yl)-N-m-tolyl-propionamide has been shown to induce parkinsonism in humans and animals.
Biochemical and Physiological Effects:
3-(4-Methyl-piperidin-1-yl)-N-m-tolyl-propionamide has a wide range of biochemical and physiological effects, including the induction of oxidative stress, inflammation, and neuronal death. These effects are primarily mediated by the inhibition of mitochondrial complex I and the subsequent accumulation of reactive oxygen species. 3-(4-Methyl-piperidin-1-yl)-N-m-tolyl-propionamide has also been shown to induce changes in neurotransmitter levels and alter the function of ion channels in the brain.

Advantages and Limitations for Lab Experiments

3-(4-Methyl-piperidin-1-yl)-N-m-tolyl-propionamide has several advantages as a research tool, including its ability to induce parkinsonism in animals and its potent inhibition of mitochondrial complex I. However, there are also several limitations to the use of 3-(4-Methyl-piperidin-1-yl)-N-m-tolyl-propionamide in laboratory experiments, including the potential for toxicity and the need for specialized equipment and expertise to synthesize and handle the compound.

Future Directions

There are several future directions for research on 3-(4-Methyl-piperidin-1-yl)-N-m-tolyl-propionamide, including the development of new synthetic methods for the compound, the identification of new therapeutic applications, and the elucidation of the mechanisms of action of 3-(4-Methyl-piperidin-1-yl)-N-m-tolyl-propionamide in various biological systems. Additionally, there is a need for further research on the potential toxic effects of 3-(4-Methyl-piperidin-1-yl)-N-m-tolyl-propionamide and its derivatives, as well as the development of safer and more effective research tools for studying the mechanisms of action of various biological processes.

Synthesis Methods

The synthesis of 3-(4-Methyl-piperidin-1-yl)-N-m-tolyl-propionamide involves several steps, including the reaction of 4-methyl-piperidine with m-tolyl chloride to form 4-methyl-N-m-tolyl-piperidine. This intermediate is then reacted with propionyl chloride to form 3-(4-Methyl-piperidin-1-yl)-N-m-tolyl-propionamide. The synthesis of 3-(4-Methyl-piperidin-1-yl)-N-m-tolyl-propionamide requires specialized laboratory equipment and expertise.

Scientific Research Applications

3-(4-Methyl-piperidin-1-yl)-N-m-tolyl-propionamide has been extensively studied for its potential therapeutic applications in various fields of scientific research, including neurology, pharmacology, and toxicology. 3-(4-Methyl-piperidin-1-yl)-N-m-tolyl-propionamide is commonly used as a research tool to study the mechanisms of action of various biological processes, including the effects of drugs on the central nervous system.

properties

Product Name

3-(4-Methyl-piperidin-1-yl)-N-m-tolyl-propionamide

Molecular Formula

C16H24N2O

Molecular Weight

260.37 g/mol

IUPAC Name

N-(3-methylphenyl)-3-(4-methylpiperidin-1-yl)propanamide

InChI

InChI=1S/C16H24N2O/c1-13-6-9-18(10-7-13)11-8-16(19)17-15-5-3-4-14(2)12-15/h3-5,12-13H,6-11H2,1-2H3,(H,17,19)

InChI Key

UWGZVSOWUNRBSB-UHFFFAOYSA-N

SMILES

CC1CCN(CC1)CCC(=O)NC2=CC=CC(=C2)C

Canonical SMILES

CC1CCN(CC1)CCC(=O)NC2=CC=CC(=C2)C

solubility

39.1 [ug/mL]

Origin of Product

United States

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